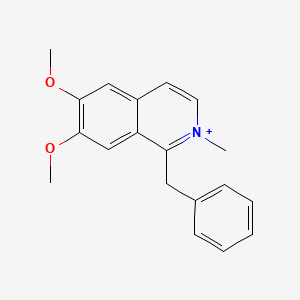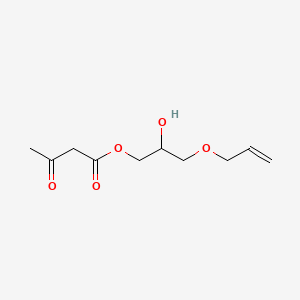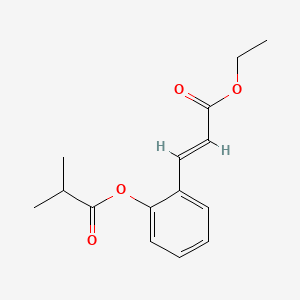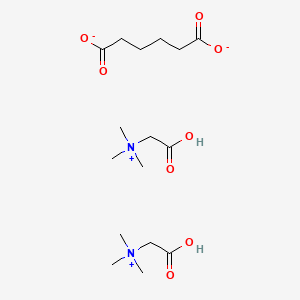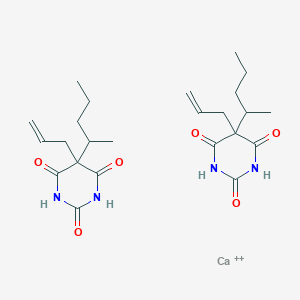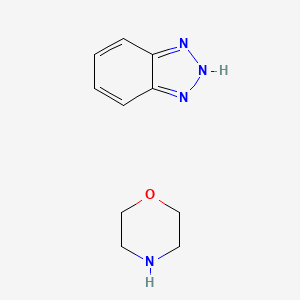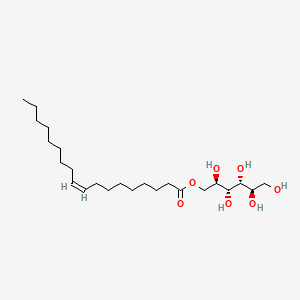
D-Mannitol monooleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Mannitol monooleate is synthesized through the esterification of D-Mannitol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
D-Mannitol monooleate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form D-Mannitol and oleic acid.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Exposure to oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Major Products Formed
Hydrolysis: D-Mannitol and oleic acid.
Oxidation: Peroxides and other oxidized derivatives.
Reduction: D-Mannitol and oleic acid.
Scientific Research Applications
D-Mannitol monooleate has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer for enzymes and proteins.
Medicine: Utilized in pharmaceutical formulations as an emulsifier and stabilizer for drug delivery systems.
Mechanism of Action
D-Mannitol monooleate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and stabilization in various formulations .
Comparison with Similar Compounds
Similar Compounds
Sorbitan monooleate: Another non-ionic surfactant used as an emulsifier and stabilizer in various applications.
Glyceryl monooleate: A similar ester used in food and pharmaceutical industries for its emulsifying properties.
Uniqueness
D-Mannitol monooleate is unique due to its specific combination of D-Mannitol and oleic acid, which provides it with distinct emulsifying and stabilizing properties. Its ability to form stable emulsions in both aqueous and non-aqueous systems makes it highly versatile compared to other similar compounds .
Properties
CAS No. |
30997-91-2 |
|---|---|
Molecular Formula |
C24H46O7 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h9-10,20-21,23-27,29-30H,2-8,11-19H2,1H3/b10-9-/t20-,21-,23-,24-/m1/s1 |
InChI Key |
WERKSKAQRVDLDW-MGMRWDBRSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


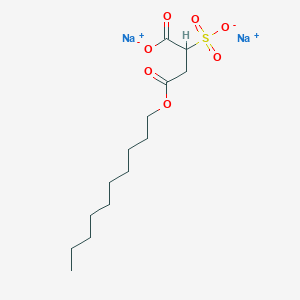
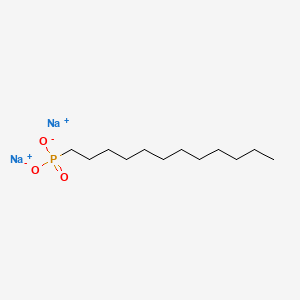
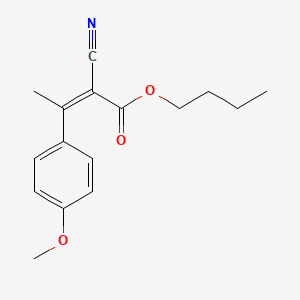

![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)

